molecular formula C9H24N2O2Si B1582616 N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine CAS No. 23410-40-4

N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine

Cat. No. B1582616
CAS RN: 23410-40-4
M. Wt: 220.38 g/mol
InChI Key: HXDMXWXYZHDHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine (N-DMSME) is a silylating agent that is widely used in the synthesis of organic compounds and the preparation of organometallic compounds. It is an important reagent for the synthesis of a variety of compounds, and has a wide range of applications in the fields of organic, inorganic, and medicinal chemistry. N-DMSME is an effective reagent for the protection of alcohols, amines, and carboxylic acids from oxidation, and is also used for the synthesis of organometallic compounds.

Scientific Research Applications

Surface Modification of Silica Gel

This compound is used as an organic ligand for the surface modification of silica gel. The modified silica gel can effectively uptake heavy metal ions from solutions . This application is crucial in environmental remediation, particularly in treating industrial wastewater to remove toxic metal contaminants.

Functionalization of Carbon Nanotubes

The compound reacts with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes . This functionalization enhances the dispersion of carbon nanotubes in various solvents, which is beneficial for the production of composite materials with improved mechanical and electrical properties.

Adhesion Promotion

It is utilized to promote adhesion between various surfaces, such as glass, mineral, and metal, and resins that react with amino groups. This is particularly useful in PVC plastisol, polyurethane, or epoxy-based adhesives and sealants, as well as in phenolic and epoxy molding compounds . The enhanced adhesion is vital for the durability and longevity of the materials in construction and manufacturing industries.

properties

IUPAC Name

N'-[3-[dimethoxy(methyl)silyl]-2-methylpropyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N2O2Si/c1-9(7-11-6-5-10)8-14(4,12-2)13-3/h9,11H,5-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDMXWXYZHDHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN)C[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946069
Record name N1-[3-(Dimethoxymethylsilyl)-2-methylpropyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Ethanediamine, N-[3-(dimethoxymethylsilyl)-2-methylpropyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine

CAS RN

23410-40-4
Record name N1-[3-(Dimethoxymethylsilyl)-2-methylpropyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23410-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023410404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N-[3-(dimethoxymethylsilyl)-2-methylpropyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N1-[3-(Dimethoxymethylsilyl)-2-methylpropyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethoxymethylsilyl)-2-methylpropyl]ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-(DIMETHOXYMETHYLSILYL)-2-METHYLPROPYL)ETHYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D363F714JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine
Reactant of Route 2
N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine
Reactant of Route 3
Reactant of Route 3
N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine
Reactant of Route 4
Reactant of Route 4
N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine
Reactant of Route 5
Reactant of Route 5
N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine
Reactant of Route 6
Reactant of Route 6
N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.